molecular formula C13H16O3 B3043668 3-(3-Tert-butoxy-phenyl)-acrylic acid CAS No. 898405-11-3

3-(3-Tert-butoxy-phenyl)-acrylic acid

Cat. No.: B3043668
CAS No.: 898405-11-3
M. Wt: 220.26 g/mol
InChI Key: BKZBGYVDUSGMKZ-BQYQJAHWSA-N
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Description

3-(3-Tert-butoxy-phenyl)-acrylic acid (CAS 898405-11-3) is a high-purity organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This acrylic acid derivative features a tert-butoxy substituent on the phenyl ring, making it a valuable building block in organic synthesis and medicinal chemistry research. It serves as a key intermediate for the exploration of novel bioactive molecules, particularly in the development of AMPK activators . Structural analogs of this compound have demonstrated significant research potential in models of non-alcoholic fatty liver disease (NAFLD) by activating the AMPK signaling pathway and suppressing the expression of sterol regulatory element-binding protein-1 (SREBP-1), leading to reduced intracellular lipid accumulation . Offered with a typical purity of 98% to 99%, this product is available for research-scale procurement . This product is intended for research purposes only and is not approved for use in humans, or for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZBGYVDUSGMKZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 3 3 Tert Butoxy Phenyl Acrylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

¹H-NMR and ¹³C-NMR Analysis of Substituted Acrylic Acids

The ¹H-NMR spectrum of a substituted acrylic acid, such as 3-(3-Tert-butoxy-phenyl)-acrylic acid, reveals characteristic signals for each proton in the molecule. The vinylic protons of the acrylic acid moiety typically appear as doublets in the downfield region of the spectrum, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The aromatic protons of the phenyl ring exhibit complex splitting patterns that depend on the substitution pattern. The tert-butoxy (B1229062) group gives rise to a sharp singlet in the upfield region, integrating to nine protons. The acidic proton of the carboxyl group is often observed as a broad singlet.

Similarly, the ¹³C-NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region. The carbons of the double bond and the aromatic ring appear in the intermediate region, while the aliphatic carbons of the tert-butyl group are observed at the highest field.

Assignment ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~12.0 (br s)~170
Vinylic Proton (-CH=)~7.8 (d)~145
Vinylic Proton (=CH-)~6.5 (d)~120
Aromatic Protons (Ar-H)7.0 - 7.5 (m)125 - 158
Tert-butyl Protons (-C(CH₃)₃)~1.3 (s)~30
Quaternary Carbon (-C(CH₃)₃)-~80

Note: The data presented is a generalized representation for substituted phenylacrylic acids and may not reflect the exact values for this compound.

Confirmation of Tert-butyl Cleavage in Poly(acrylic acid) by NMR

The tert-butyl group is often employed as a protecting group for the carboxylic acid functionality in the synthesis of poly(acrylic acid). The polymerization of tert-butyl acrylate (B77674) yields poly(tert-butyl acrylate), which can then be deprotected to afford poly(acrylic acid). NMR spectroscopy is a crucial technique for confirming the complete removal of the tert-butyl groups. acs.org

The successful cleavage of the tert-butyl ester is evidenced in the ¹H-NMR spectrum by the complete disappearance of the characteristic singlet corresponding to the nine protons of the tert-butyl group. acs.org Concurrently, changes in the signals of the polymer backbone are observed. In the ¹³C-NMR spectrum, the signal corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group will also vanish upon successful deprotection. nii.ac.jp The quantitative nature of NMR allows for the determination of the degree of deprotection by comparing the integration of the residual tert-butyl signal with that of the polymer backbone protons. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These techniques are also powerful for studying conformational changes and pressure-induced transformations. researchgate.netuoh.edu.iq

Identification of Functional Groups and Hydrogen Bonding

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orglibretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong absorption band around 1700 cm⁻¹. libretexts.orglibretexts.org The C=C stretching of the acrylic double bond and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. libretexts.org The C-O stretching vibrations of the ether linkage in the tert-butoxy group and the carboxylic acid will also be present.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The C=C double bond and the aromatic ring vibrations are typically strong in the Raman spectrum. The formation of hydrogen-bonded dimers of the carboxylic acid can be studied by analyzing the shifts in the C=O stretching frequency in both IR and Raman spectra. acs.org

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Weak
Carbonyl (C=O)Stretching1680-1720 (strong)1650-1690 (strong)
Alkene (C=C)Stretching1620-1680 (medium)1600-1650 (strong)
Aromatic Ring (C=C)Stretching1450-1600 (medium)1580-1600 (strong)
C-OStretching1210-1320 (strong)Medium

Pressure-Induced Structural and Polymeric Transformations of Acrylic Acid Monomers

Studies on acrylic acid have shown that high pressure can induce structural phase transitions and even polymerization. researchgate.netscispace.comnih.gov In situ Raman spectroscopy is a powerful technique to monitor these transformations. Upon compression, acrylic acid can undergo a liquid-to-solid transformation, followed by solid-to-solid phase transitions at higher pressures. researchgate.netscispace.comnih.gov These phase transitions are characterized by changes in the Raman spectra, indicating alterations in the molecular conformation and intermolecular interactions. researchgate.netscispace.comnih.gov

At even higher pressures, typically beyond 8 GPa, spectroscopic evidence suggests the onset of polymerization. researchgate.netscispace.comnih.gov This is observed as a broadening and disappearance of the vibrational modes associated with the C=C double bond of the monomer and the appearance of new bands characteristic of the saturated polymer backbone. The study of these pressure-induced transformations is crucial for understanding the reactivity of acrylic acid monomers under extreme conditions and for the potential solvent-free synthesis of novel polymeric materials. scispace.com

X-ray Crystallography for Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state to form a crystal lattice.

The molecular structure of this compound, as determined by X-ray crystallography, would provide accurate bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the acrylic acid moiety and the relative orientation of the phenyl ring.

Analysis of Substituted Acrylic Acid Derivatives

The analysis of substituted acrylic acid derivatives, such as this compound, relies heavily on spectroscopic methods to elucidate the molecular structure. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structural integrity of the molecule.

¹H NMR: The proton spectrum would be expected to show characteristic signals for the acrylic acid moiety, including vinylic protons with distinct coupling constants that can help determine the stereochemistry (E/Z isomerism) of the double bond. Signals corresponding to the protons on the substituted phenyl ring and the tert-butyl group would also be present in their expected regions.

¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. nih.gov Key resonances would include those for the carboxylic acid carbonyl carbon, the olefinic carbons of the acrylic group, the aromatic carbons, and the carbons of the tert-butoxy group. nih.gov The chemical shift of the carbonyl carbon is particularly indicative of the carboxylic acid functional group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a this compound derivative would be characterized by:

A broad absorption band for the O-H stretch of the carboxylic acid group.

A strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions corresponding to the C=C stretching of the acrylic double bond and the aromatic ring.

Bands related to C-O stretching of the ether linkage in the tert-butoxy group.

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic conjugation within the molecule. The presence of the cinnamoyl system (a phenyl ring conjugated with a carbon-carbon double bond and a carbonyl group) results in characteristic absorption maxima. The π → π* transitions in this conjugated system are responsible for the primary absorption bands. nsf.gov The position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the phenyl ring. nsf.govacs.org

Table 1: Expected Spectroscopic Data for this compound
Spectroscopic Technique Functional Group Expected Characteristic Signal/Absorption
¹H NMRVinylic ProtonsDoublets with characteristic coupling constants
Aromatic ProtonsSignals in the aromatic region (approx. 7-8 ppm)
Tert-butyl ProtonsSinglet (9 protons) in the aliphatic region
Carboxylic Acid ProtonBroad singlet, typically downfield
¹³C NMRCarbonyl Carbon (C=O)~160-170 ppm nih.gov
Olefinic Carbons (C=C)~120-145 ppm
Aromatic Carbons~115-160 ppm
Tert-butyl CarbonsQuaternary and methyl carbon signals
IR SpectroscopyO-H (Carboxylic Acid)Broad band, ~2500-3300 cm⁻¹
C=O (Carbonyl)Strong absorption, ~1680-1710 cm⁻¹
C=C (Olefin & Aromatic)~1600-1650 cm⁻¹
C-O (Ether)~1200-1250 cm⁻¹
UV-Vis SpectroscopyConjugated Systemπ → π* transition absorption maximum

Characterization of Acrylic Acid Metal Complexes

Acrylic acid and its derivatives can act as ligands, coordinating with metal ions through their carboxylate groups to form metal complexes. nih.govcmu.edu The characterization of these complexes involves determining the nature of the metal-ligand bonding and the coordination geometry around the metal center.

Synthesis and Coordination: The formation of a metal complex typically involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then coordinates to the metal ion. The coordination can be monodentate, where only one oxygen atom of the carboxylate binds to the metal, or bidentate, where both oxygen atoms are involved, often forming a chelate ring.

Spectroscopic Analysis:

IR Spectroscopy: This is a primary tool for confirming coordination. Upon complexation, the C=O stretching frequency of the carboxylic acid shifts significantly. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group can provide insight into the coordination mode (monodentate, bidentate, or bridging).

Magnetic Susceptibility: For complexes involving transition metals with unpaired electrons (e.g., Cu(II), Co(II), Ni(II)), magnetic moment measurements can help determine the geometry of the complex (e.g., octahedral or tetrahedral). cmu.edu

Table 2: Characterization of a Hypothetical Metal Complex of 3-(3-Tert-butoxy-phenyl)-acrylate
Parameter Technique Information Gained
Metal-Ligand BondingIR SpectroscopyShift in C=O stretching frequency confirms coordination.
Coordination GeometryMagnetic SusceptibilityDifferentiates between geometries like octahedral and tetrahedral for paramagnetic metals. cmu.edu
Crystal StructureX-ray DiffractionProvides precise bond lengths, angles, and coordination number. nih.gov
Elemental CompositionElemental AnalysisConfirms the stoichiometric ratio of metal to ligand.

Stereochemical Assignments through X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous technique for determining the three-dimensional structure of a crystalline compound, including its stereochemistry. soton.ac.uk For derivatives of this compound, XRD can definitively establish the configuration of the double bond and the conformation of the molecule in the solid state.

Determination of Molecular Structure: An XRD experiment provides a detailed map of electron density within the crystal, from which the positions of individual atoms can be determined. This allows for the precise measurement of:

Bond Lengths and Angles: Confirming the expected molecular geometry.

Torsion Angles: Defining the conformation of the molecule, such as the planarity of the acrylic acid moiety and the orientation of the phenyl ring relative to the double bond.

Intermolecular Interactions: Revealing how molecules are packed in the crystal lattice through interactions like hydrogen bonding or π-π stacking. nih.gov

Stereochemical Assignment:

E/Z Isomerism: XRD analysis directly visualizes the spatial arrangement of substituents around the C=C double bond, providing an unequivocal assignment of either the E (trans) or Z (cis) configuration.

Absolute Stereochemistry: For chiral derivatives, anomalous dispersion techniques in XRD can be used to determine the absolute configuration of stereocenters, often quantified by the Flack parameter. soton.ac.uk

The crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c) are also determined, providing fundamental information about the symmetry of the crystal packing. nih.govpleiades.online

Table 3: Key Information Obtained from X-ray Diffraction
Crystallographic Data Structural Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the basic repeating unit of the crystal.
Space GroupDescribes the symmetry elements within the crystal structure.
Atomic Coordinates (x, y, z)Defines the precise position of each atom in the unit cell.
Bond Lengths and AnglesConfirms the covalent structure and identifies any unusual geometries.
Torsion AnglesDescribes the conformation of flexible parts of the molecule.
Flack ParameterDetermines the absolute stereochemistry for chiral molecules. soton.ac.uk

Applications and Transformations of 3 3 Tert Butoxy Phenyl Acrylic Acid in Organic Synthesis

Formation of Organophosphorus Compounds

β-Ketophosphine Oxides, β-Ketophosphinates, and β-Ketophosphonates:General synthetic routes to these organophosphorus compounds exist, but they do not specifically name 3-(3-tert-butoxy-phenyl)-acrylic acid as a substrate.researchgate.netorganic-chemistry.orgFor instance, the preparation of β-ketophosphonates often proceeds from the corresponding ester, not directly from the carboxylic acid.organic-chemistry.org

Due to the absence of specific research data for this compound in these contexts, the creation of an informative and scientifically accurate article adhering to the requested outline is not feasible at this time.

Preparation of Substituted Cyclobutanes via Photocycloaddition

The synthesis of substituted cyclobutanes from cinnamic acid derivatives via [2+2] photocycloaddition is a well-established method in organic chemistry. rsc.orgthieme-connect.comacs.org This reaction involves the light-induced cycloaddition of an excited state enone or acrylic acid derivative to a ground state alkene, leading to the formation of a cyclobutane (B1203170) ring. wikipedia.orgorganicreactions.org For this compound, this transformation typically proceeds through a photodimerization process where two molecules react with each other.

The mechanism begins with the photoexcitation of one molecule of the acrylic acid to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.orgnih.gov This triplet state species then interacts with a ground-state molecule of the same acrylic acid to form a diradical intermediate. Subsequent spin inversion and ring closure yield the final cyclobutane product, typically a derivative of truxillic or truxinic acid. acs.orgwikipedia.org The regiochemistry and stereochemistry of the resulting cyclobutane are influenced by the reaction conditions and the substitution pattern of the acrylic acid. acs.org Template-directed synthesis, using molecules like 1,8-dihydroxynaphthalene, can achieve high regio- and stereoselectivity, leading to specific diastereomers in high yields. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Table 1: Key Aspects of Photocycloaddition for Cyclobutane Synthesis

Feature Description
Reaction Type [2+2] Photocycloaddition
Reactant This compound
Key Intermediate Triplet diradical
Product Class Substituted cyclobutanes (e.g., Truxinic acid analogues)

| Control | Stereoselectivity and regioselectivity can be controlled using templates or chiral auxiliaries. rsc.orgthieme-connect.com |

Derivatization for Complex Molecular Scaffolds

This compound serves as a valuable starting material for the synthesis of a wide range of complex heterocyclic structures with potential applications in medicinal chemistry.

The synthesis of imidazol-5-one azo compounds can be achieved using α,β-unsaturated carboxylic acids like this compound as a precursor. ajchem-a.comajchem-a.com The general synthetic route involves a multi-step process beginning with the conversion of the acrylic acid into an intermediate oxazolone (B7731731) (azlactone).

This transformation is often accomplished through the Erlenmeyer-Plöchl synthesis, where the acrylic acid is reacted with an acylglycine (like hippuric acid) in the presence of acetic anhydride. drugfuture.comyoutube.comorgsyn.orgwikipedia.orgscribd.com The resulting azlactone is a key intermediate. This intermediate can then be reacted with a primary amine, such as benzidine, to open the oxazolone ring and subsequently re-close to form the imidazol-5-one core. ajchem-a.comresearchgate.net The final step involves diazotization of an aromatic amine and subsequent azo coupling with the imidazol-5-one ring to yield the target azo compound. ajchem-a.comajchem-a.com These compounds are of interest for their potential biological activities. ajchem-a.com

Table 2: General Synthetic Pathway to Imidazol-5-one Azo Compounds

Step Reaction Reactants/Reagents Intermediate/Product
1 Azlactone Formation This compound, Acylglycine, Acetic Anhydride Substituted Oxazol-5-one (Azlactone)
2 Imidazol-5-one Formation Oxazol-5-one, Primary Amine (e.g., Benzidine) Substituted Imidazol-5-one

Cinnamic acids and their derivatives are utilized in the synthesis and modification of quinolone structures, which are important scaffolds in drug discovery. nih.govbohrium.comresearchgate.net One approach involves creating hybrid molecules by coupling a cinnamic acid derivative with a pre-existing quinolone core. nih.govbohrium.com For example, this compound can be reacted with an amino-substituted quinolinone. The reaction forms an amide linkage, effectively tethering the cinnamic acid moiety to the quinolone scaffold.

This molecular hybridization strategy aims to combine the pharmacophoric features of both parent molecules, potentially leading to new compounds with enhanced biological activity. nih.gov The resulting hybrid molecules have been evaluated for various activities, including antiproliferative effects against cancer cell lines. nih.govbohrium.comresearchgate.net

Another classical method for forming the quinolone ring itself is the Gould-Jacobs reaction, which starts with an aniline (B41778) derivative and a malonic ester, followed by thermal cyclization. mdpi.compreprints.orgwikipedia.orgablelab.eud-nb.info

Cinnamic acid derivatives are recognized as a "privileged scaffold" in medicinal chemistry and have a long history as potential antitubercular agents. nih.gov The α,β-unsaturated carbonyl system is a key pharmacophore. nih.gov this compound can be used to synthesize a variety of analogues for evaluation against Mycobacterium tuberculosis. bg.ac.rsresearchgate.netresearchgate.net

A common strategy is the synthesis of cinnamic acid hydrazides. This is achieved by first converting the carboxylic acid of this compound into an acid chloride, typically using thionyl chloride. bg.ac.rs The resulting acid chloride is then reacted with a suitable hydrazide (such as isonicotinic acid hydrazide) to form the final cinnamide derivative. bg.ac.rsresearchgate.net These hybrid molecules are designed to explore potential synergistic effects between the cinnamic acid scaffold and other known antimycobacterial pharmacophores. nih.govresearchgate.net Studies have shown that such derivatives can exhibit significant activity against M. tuberculosis, including drug-resistant strains. bg.ac.rsresearchgate.net

Precursors for Odor Delivery Systems

The controlled release of volatile compounds, such as fragrances, is a significant area of research. nih.govscispace.com Photolabile protecting groups, often referred to as "caged compounds," provide a mechanism for releasing active molecules upon exposure to light. acs.orgnih.gov this compound can serve as a building block for creating non-volatile pro-fragrance molecules.

In such a system, a volatile fragrance molecule (e.g., an alcohol or aldehyde) is covalently bonded to the cinnamic acid derivative, often forming an ester. The resulting larger molecule is non-volatile. Upon exposure to daylight or UV light, a photochemical reaction, such as a photofragmentation or isomerization of the double bond, cleaves the covalent bond, releasing the volatile fragrance molecule into the air. nih.govscispace.com This approach allows for a slow and controlled release of scent that is triggered by ambient light. nih.gov

Integrated Approaches for Allyl Amine Synthesis

Allyl amines are important structural motifs in many pharmaceuticals and bioactive molecules. nih.govacs.org An innovative, metal-free, multi-component reaction strategy has been developed for their synthesis, which directly utilizes arylacrylic acids like this compound. acs.orgnih.govacs.orgacs.orgkorea.ac.kr This method integrates a decarboxylative coupling with the Petasis reaction. acs.orgresearchgate.netnih.gov

The one-pot reaction involves four components: an arylacrylic acid, a boronic acid, formaldehyde (B43269), and a primary amine. acs.orgkorea.ac.kr The process is believed to proceed through a sequential Petasis reaction followed by a decarboxylative coupling step, generating the corresponding allyl amine with the release of only carbon dioxide and water as byproducts. acs.orgnih.govacs.org This approach is environmentally friendly and efficient for creating a diverse range of substituted allyl amines. acs.orgnih.gov Studies have shown that electron-donating substituents on the cinnamic acid derivative can enhance the reactivity and yield of the transformation. acs.org

Table 3: Components of the Integrated Allyl Amine Synthesis

Component Role Example
Arylacrylic Acid Source of the allyl backbone This compound
Boronic Acid Provides a substituent for the product Phenylboronic acid
Carbonyl Source One-carbon component Formaldehyde

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Arylacrylic Acids

Development of Environmentally Benign Catalytic Systems

A central tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The development of environmentally benign catalytic systems for arylacrylic acid synthesis focuses on replacing hazardous and stoichiometric reagents with recyclable and highly selective catalysts. nih.goveurekaselect.comnih.gov

Solid acid catalysts are a cornerstone of green chemistry because they are easily separated from reaction mixtures, reducing the need for complex purification steps and minimizing waste. iupac.orgnih.gov These catalysts are durable, often reusable, and can replace corrosive and polluting mineral acids. nih.goviupac.org Common types of solid acids include zeolites, clays, acidic ion-exchange resins, and supported heteropoly acids. nih.govnih.gov

For instance, zeolites like HZSM-5 and Beta zeolites, along with resins such as Amberlyst-15, have demonstrated high activity in crucial organic reactions like esterification and alkylation, which are relevant to the synthesis of acrylic acid derivatives. buct.edu.cnresearchgate.net Supported heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀) on supports like zirconia or silica, offer strong acidity and thermal stability, making them effective for a variety of organic transformations. buct.edu.cnresearchgate.net The primary advantage of these heterogeneous systems is the simplification of catalyst removal, which can often be achieved by simple filtration. iupac.orgnih.gov

Below is a table summarizing various solid acid catalysts and their applications.

Catalyst TypeSpecific ExampleSupport MaterialTypical Reactions CatalyzedKey Advantages
Zeolite HZSM-5-Esterification, AcylationShape selectivity, Thermal stability nih.govbuct.edu.cn
Ion-Exchange Resin Amberlyst-15PolystyreneEsterification, AlkylationCommercially available, High acidity iupac.orgresearchgate.net
Heteropoly Acid H₃PW₁₂O₄₀ (HPW)HZSM-5, ZirconiaEsterification, AcylationStrong Brønsted acidity, Reusability buct.edu.cnresearchgate.net
Clay Montmorillonite K10-Alkylation, Diels-AlderLow cost, Readily available iupac.org
Magnetic Nanoparticle Fe₃O₄@SiO₂-PolymerSilicaEsterificationEasy magnetic separation, High reusability nih.govnih.gov

Metal-Free Catalysis

While heterogeneous metal catalysts are valuable, there is a growing movement towards entirely metal-free catalytic systems to circumvent issues of cost, toxicity, and contamination of the final product associated with residual metals. researchgate.net Metal-free catalysts, which can include organocatalysts or nanostructured materials like graphene oxide, offer a sustainable alternative for driving organic transformations. researchgate.net These systems can be designed to be highly selective and efficient, operating under mild conditions. mdpi.com The development of metal-free catalysts is a significant area of research aimed at creating more biocompatible and economically viable synthetic processes.

Utilization of Green Solvents and Solvent-Free Reaction Conditions

Solvents account for a significant portion of the waste generated in the chemical industry, often between 80-90% of the total mass. acs.org Green chemistry promotes the reduction or replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives. mdpi.com Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability, though its application can be limited by the poor solubility of many organic reagents. mdpi.comnih.gov

Other solvents considered "green" are derived from renewable resources and have a lower environmental impact. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are seen as suitable replacements for less desirable solvents in processes like direct arylation polymerization. rsc.org The ultimate goal is to perform reactions under solvent-free conditions, which completely eliminates solvent waste. nih.gov

The table below compares properties of common traditional solvents with greener alternatives.

Solvent NameTypeKey Properties & Considerations
Toluene TraditionalAromatic hydrocarbon; neurotoxic and flammable. acs.org
N,N-Dimethylformamide (DMF) TraditionalDipolar aprotic; targeted for replacement due to toxicity. nih.gov
Water GreenNon-toxic, non-flammable, cheap; limited by reactant solubility. mdpi.comnih.gov
Cyclopentyl methyl ether (CPME) GreenHigh hydrophobicity, low peroxide formation, waste-free manufacturing process. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) GreenDerived from renewable resources; a viable alternative to THF. rsc.org
Glycerol GreenBiodegradable, low toxicity; high viscosity can be a challenge. mdpi.com

Energy-Efficient Processes and Alternative Energy Sources (e.g., Microwave, Ultrasound)

Improving energy efficiency is another critical goal of green chemistry. The use of alternative energy sources like microwave (MW) irradiation and ultrasound can lead to significant reductions in reaction times, increased product yields, and lower energy consumption compared to conventional heating methods. rsc.orgnih.gov

Microwave heating directly and rapidly heats the reaction mixture, often leading to dramatic rate enhancements. rsc.org Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and collapse of bubbles—to create localized high-pressure and high-temperature spots, which enhances mass transfer and accelerates reactions. nih.govmdpi.com These techniques have been successfully applied to a wide range of organic syntheses, demonstrating their potential to make chemical processes more energy-efficient and environmentally friendly. rsc.orgmdpi.comnih.gov

Atom Economy and Waste Minimization Strategies

Introduced by Barry Trost, atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org A reaction with 100% atom economy generates no waste byproducts. wikipedia.org This metric encourages the design of synthetic routes that favor addition and rearrangement reactions over substitution and elimination reactions, which inherently produce byproducts. wikipedia.orgacs.org

Strategies for waste minimization are directly linked to maximizing atom economy and include:

Catalysis: Using catalytic reagents instead of stoichiometric ones avoids the generation of large amounts of waste. numberanalytics.com

Reaction Design: Choosing reactions like Diels-Alder cycloadditions or hydrogenations that have inherently high atom economy. wikipedia.orgjocpr.com

Waste Valorization: Developing methods to convert waste streams into valuable products. For example, acrylic acid can be recovered from industrial wastewater through esterification, turning a pollutant into a useful chemical. researchgate.net

Renewable Feedstock Utilization for Acrylic Acid Production

The conventional production of acrylic acid relies on the oxidation of propylene, which is derived from non-renewable fossil fuels. fau.euazom.com A key goal for sustainable chemistry is to shift towards the use of renewable feedstocks derived from biomass. fau.euupenn.edu Several bio-based routes to acrylic acid are under active investigation.

One of the most promising pathways involves the fermentation of carbohydrates (such as glucose from corn or sugarcane) to produce intermediates like lactic acid or 3-hydroxypropionic acid (3-HP). fau.euresearchgate.net These intermediates are then catalytically dehydrated to yield acrylic acid. fau.euresearchgate.net Another approach utilizes furfural, a platform chemical derived from lignocellulosic biomass, which can be converted to acrylic acid through a series of green chemical transformations. nih.gov Utilizing waste biomass, such as apple pomace, as a starting material further enhances the sustainability of these processes by creating value from agricultural waste streams. mdpi.comresearchgate.net

The table below outlines different renewable pathways to acrylic acid.

FeedstockIntermediate CompoundKey Process StepsAdvantages
Carbohydrates (Corn, Sugarcane) Lactic AcidFermentation followed by catalytic dehydration. fau.euazom.comReduces dependence on fossil fuels; utilizes established fermentation technology. fau.eu
Carbohydrates (Corn, Sugarcane) 3-Hydroxypropionic Acid (3-HP)Fermentation followed by catalytic dehydration. upenn.eduresearchgate.netAn alternative bio-based route with high potential yields. researchgate.net
Biomass (e.g., Apple Pomace) Lactic AcidFermentation of waste biomass followed by dehydration. mdpi.comresearchgate.netValorization of agricultural waste, improving circular economy. mdpi.com
Glycerol (from Biodiesel) AcroleinDehydration followed by oxidation.Utilizes a byproduct of the biodiesel industry.
Lignocellulosic Biomass FurfuralPhotooxygenation, aerobic oxidation, hydrolysis, and ethenolysis. nih.govHigh atom efficiency and minimal waste generation. nih.gov

Coordination Chemistry of Acrylic Acid Derivatives

Synthesis and Structural Studies of Metal Carbonyl Complexes with Acrylic Acid

The synthesis of metal carbonyl complexes featuring acrylic acid derivatives has been a subject of detailed investigation, particularly with Group 8 metals like iron and ruthenium. nih.gov These studies provide insight into the bonding and structure of these organometallic compounds.

Complexes of iron and ruthenium tetracarbonyls with acrylic acid have been successfully synthesized and characterized. nih.gov The synthesis of iron tetracarbonyl complexes can be achieved through reactions involving precursors like diiron nonacarbonyl (Fe₂[CO]₉). For instance, Fe₂(CO)₉ can react with methyl acrylate (B77674) in benzene (B151609) at elevated temperatures to yield the corresponding iron tetracarbonyl complex. beilstein-journals.org Similarly, ruthenium carbonyl complexes can be prepared from precursors such as triruthenium dodecacarbonyl (Ru₃[CO]₁₂). frontiersin.orgnih.gov

Spectroscopic and X-ray structural studies have confirmed the formation of these complexes. nih.gov In these compounds, the acrylic acid ligand typically coordinates to the metal center through its carbon-carbon double bond in an η²-fashion.

In addition to the neutral acrylic acid complexes, deprotonated derivatives have also been synthesized and characterized. nih.gov The deprotonated η²-olefin bound acrylate derivative of iron, for example, has been fully characterized by X-ray crystallography. nih.gov In this configuration, the acrylate ligand is bound to the iron center via the olefinic double bond, while the carboxylate group is deprotonated. This mode of binding has significant implications for the reactivity and electronic properties of the complex.

Ligand Substitution Kinetics in Metal-Acrylic Acid Systems

The kinetics of ligand substitution in metal complexes are crucial for understanding reaction mechanisms. solubilityofthings.comlibretexts.org For metal-acrylic acid systems, studies have focused on the replacement of the acrylic acid ligand by other ligands, such as triphenylphosphine. nih.gov

These substitution processes have been found to be first-order with respect to the concentration of the metal complex. nih.gov Kinetic data reveal a significant difference between iron and ruthenium analogues. The rates for the dissociative loss of olefinic ligands from ruthenium complexes are much faster than from the corresponding iron complexes. nih.govlibretexts.org

Interestingly, the substitution reaction yields different products depending on the metal center. Ruthenium derivatives primarily form mono-phosphine metal tetracarbonyls. nih.govnih.gov In contrast, the iron complexes largely lead to the formation of trans-di-phosphine tricarbonyls. nih.govnih.gov This divergence in reactivity is attributed to a more stable spin crossover species, ³Fe(CO)₄, which can undergo rapid CO loss to afford the bis-phosphine product. nih.gov

Activation enthalpies (ΔH‡) for the dissociative loss of the acrylic acid ligand have been determined, providing further mechanistic insight. Notably, the activation enthalpy for the deprotonated η²-bound acrylate ligand is higher than that for the protonated acrylic acid ligand in the iron(0) system. nih.gov This suggests a stronger bond between the metal and the deprotonated ligand. Density functional theory (DFT) calculations of the bond dissociation energies align well with the experimental activation enthalpies, supporting a dissociative mechanism for the displacement of the olefin ligand. nih.gov

Table 1: Activation Enthalpies for Dissociative Ligand Loss from Iron(0) Complexes nih.gov
LigandActivation Enthalpy (ΔH‡) (kcal·mol⁻¹)
Protonated Acrylic Acid28.0 ± 1.2
Deprotonated Acrylic Acid (Acrylate)34.1 ± 1.5

Characterization of Active Metal Species in Catalysis

Understanding the nature of active metal species is paramount in catalysis. nih.gov In processes such as the potential catalytic production of acrylic acid from CO₂ and ethylene, the characterization of intermediates is key to optimizing the reaction. nih.govresearchgate.net The transformation of reactants on a catalyst's surface is governed by the structure and bond energy of surface intermediates. researchgate.net

Advanced characterization methods, including synchrotron-based spectroscopic techniques, are instrumental in elucidating the nature of these active species. youtube.com These techniques allow for the in-situ observation of the dynamics of adsorbates and metal centers, and help in understanding metal-support interactions which can stabilize nanoparticles and influence reactivity. youtube.com

For instance, in the oxidation of acrolein to acrylic acid using mixed-oxide catalysts, the selectivity and activity are directly related to the structure and cluster size of the active components, such as vanadium and molybdenum oxides, which are stabilized in an inert matrix. researchgate.net The binding strength of intermediates to the catalyst surface is a critical factor that determines the reaction pathway. researchgate.net Similarly, understanding the stability and reactivity of the iron and ruthenium carbonyl complexes with acrylic acid and its deprotonated form is essential, as these species could serve as models for intermediates in catalytic cycles. nih.gov

Supramolecular Chemistry and Self Assembly of Arylacrylic Acid Derivatives

Cavitand-Mediated Reactivity in Photocycloaddition

The [2+2] photocycloaddition of unsaturated compounds is a powerful tool for the synthesis of cyclobutane (B1203170) derivatives. In solution, this reaction often leads to a mixture of isomers. However, by confining the reactant molecules within the well-defined space of a cavitand (a container-shaped host molecule), it is possible to control the stereochemistry and regiochemistry of the reaction. The supramolecular photocycloaddition of 3-arylacrylic acids (also known as cinnamic acids) has been a subject of extensive research to understand weak intermolecular interactions and to achieve selective synthesis. uni-bayreuth.deresearchgate.net

The underlying principle of cavitand-mediated photocycloaddition is the pre-organization of the guest molecules within the host's cavity. uni-bayreuth.de Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects, dictate the orientation of the reactants. This pre-orientation favors the formation of specific cyclobutane isomers upon photoirradiation. Common cavitands used for this purpose include cyclodextrins and cucurbiturils. researchgate.net The outcome of the reaction, in terms of product distribution, serves as a sensitive probe for the nature and strength of the host-guest interactions. uni-bayreuth.deresearchgate.net

For 3-(3-Tert-butoxy-phenyl)-acrylic acid, the presence of the bulky tert-butoxy (B1229062) group at the meta-position of the phenyl ring is expected to exert a significant influence on its behavior within a cavitand. The steric bulk of the tert-butoxy group would likely play a crucial role in the formation of the host-guest complex, potentially affecting the binding affinity and the geometry of encapsulation. This steric hindrance could favor specific orientations of the guest molecule to minimize unfavorable interactions with the cavitand walls.

Furthermore, the tert-butoxy group can influence the electronic properties of the aromatic ring, which in turn can affect the intermolecular interactions, such as π-π stacking, that are often important for the pre-organization of reactants. The interplay between the steric and electronic effects of the 3-tert-butoxy substituent would ultimately determine the regio- and stereoselectivity of the photocycloaddition reaction. A hypothetical representation of how different substituents on a 3-phenylacrylic acid might influence the product distribution in a cavitand-mediated photocycloaddition is presented in the table below.

Substituent on Phenyl RingExpected Major IsomerRationale
-H (unsubstituted)syn-Head-to-HeadDominated by π-π stacking interactions leading to a head-to-head arrangement.
-NO₂ (electron-withdrawing)anti-Head-to-HeadElectronic repulsion may disfavor the syn conformation.
-OCH₃ (electron-donating)syn-Head-to-HeadEnhanced π-π stacking could favor the syn conformation.
-C(CH₃)₃ (bulky, non-polar)syn-Head-to-TailSteric hindrance may force a head-to-tail arrangement to fit within the cavitand.

Molecular Self-Assembly and Hydrogelation based on Acrylic Acid Conjugates

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, are particularly prone to self-assembly in aqueous environments, forming structures such as micelles, vesicles, and fibers. Acrylic acid and its derivatives are versatile building blocks for creating such amphiphilic systems, often in polymeric form.

The compound this compound possesses the key features of an amphiphile. The carboxylic acid group is hydrophilic, while the 3-tert-butoxy-phenyl group is hydrophobic and bulky. Although this small molecule itself may not readily form extensive self-assembled structures in water, it can be a valuable monomer for the synthesis of polymers with well-defined amphiphilic properties. For instance, polymerization of the acrylic acid moiety would lead to a polymer with hydrophobic side chains, which could then self-assemble in water.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The formation of hydrogels from acrylic acid-based polymers is a well-established field. These hydrogels are often responsive to external stimuli, such as pH and temperature, due to the presence of the carboxylic acid groups. The introduction of the hydrophobic 3-tert-butoxy-phenyl group into such a polymer network would be expected to significantly modify the properties of the resulting hydrogel.

The hydrophobic interactions between the tert-butoxy-phenyl groups could act as physical crosslinks, reinforcing the hydrogel network and affecting its mechanical properties, such as elasticity and strength. Moreover, the balance between the hydrophilic acrylic acid backbone and the hydrophobic side chains would determine the swelling behavior of the hydrogel. It is conceivable that such a hydrogel would exhibit interesting swelling properties in response to changes in the polarity of the surrounding medium. The key factors influencing the properties of such a hypothetical hydrogel are summarized in the table below.

FactorInfluence on Hydrogel Properties
Concentration of this compound monomerAffects the degree of hydrophobic association and thus the crosslink density and mechanical strength.
pH of the surrounding mediumControls the ionization of the carboxylic acid groups, thereby influencing the swelling ratio due to electrostatic repulsion.
TemperatureMay affect the strength of the hydrophobic interactions, potentially leading to thermo-responsive behavior.
Presence of co-monomersAllows for fine-tuning of the hydrophilic-lipophilic balance and the introduction of other functionalities.

Q & A

What are the common synthetic routes for preparing 3-(3-Tert-butoxy-phenyl)-acrylic acid, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The synthesis of this compound typically involves coupling reactions or asymmetric catalysis. A robust method is the Morita-Baylis-Hillman (MBH) reaction , which enables efficient C–C bond formation between acrylate derivatives and aryl aldehydes . Optimization strategies include:

  • Catalyst selection : Bifunctional quaternary ammonium-carbene catalysts improve enantioselectivity (up to 99% ee) .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at 0–25°C enhance reaction rates and reduce side products .
  • Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Key characterization methods include:

  • NMR spectroscopy : Analyze 1H^1H/13C^13C NMR for acrylate proton signals (δ 6.2–6.8 ppm) and tert-butoxy group resonance (δ 1.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 263.1284) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with serine residues in enzyme targets) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and enantiomeric excess .

How can enantioselective synthesis of this compound derivatives be achieved?

Advanced Research Question
Enantioselective synthesis requires chiral catalysts or auxiliaries:

  • Asymmetric MBH reaction : Dual-functional catalysts (e.g., cinchona alkaloid derivatives) induce stereocontrol, achieving >90% ee for C3-substituted derivatives .
  • Dynamic kinetic resolution : Combine lipases (e.g., Candida antarctica) with tert-butyl protecting groups to resolve racemic mixtures .
  • Crystallographic validation : Co-crystallize products with target enzymes (e.g., carbapenemases) to confirm binding stereochemistry .

What strategies resolve contradictions in biological activity data across microbial strains?

Advanced Research Question
Discrepancies in MIC values or inhibitory activity often arise from:

  • Strain-specific resistance mechanisms : For example, Gram-negative bacteria (e.g., Pseudomonas aeruginosa) may efflux acrylic acid derivatives via MexAB-OprM pumps, requiring efflux pump inhibitors (e.g., PAβN) in assays .
  • Assay conditions : Standardize inoculum size (1–5 × 105^5 CFU/mL) and incubation time (18–24 hrs) to minimize variability .
  • Protonation state : Adjust pH to ensure the acrylic acid moiety is deprotonated (pKa ≈ 4.5) for optimal binding to bacterial targets .

How do structural modifications at the acrylic acid moiety influence carbapenemase inhibition?

Advanced Research Question
Modifications impact binding affinity and metabolic stability:

  • Electron-withdrawing groups (e.g., sulfonamide substituents) enhance electrophilicity, improving covalent interactions with serine residues in carbapenemases (e.g., KPC-2) .
  • Steric hindrance : Bulky tert-butoxy groups reduce off-target interactions, increasing selectivity for metallo-β-lactamases (e.g., NDM-1) .
  • Derivatization : Amide or ester derivatives (e.g., HOBt/EDCI coupling) improve cell permeability and in vivo stability .

What analytical methods validate the stability of this compound under storage conditions?

Basic Research Question
Stability assessment protocols include:

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the acrylic acid moiety .
  • Mass balance analysis : Quantify degradation products (e.g., tert-butanol via GC-MS) to establish shelf-life .

How can computational modeling guide the design of this compound derivatives?

Advanced Research Question
Computational approaches include:

  • Docking simulations : Use AutoDock Vina to predict binding poses with carbapenemase active sites (e.g., OXA-48) .
  • QSAR models : Correlate substituent electronegativity with inhibitory potency (e.g., IC50_{50} values) .
  • MD simulations : Analyze hydrogen-bonding stability between the acrylic acid group and catalytic zinc ions in metallo-β-lactamases .

What are the key challenges in scaling up enantioselective synthesis for preclinical studies?

Advanced Research Question
Scalability hurdles include:

  • Catalyst loading : Reduce catalyst amounts from 10 mol% to 1–2 mol% via flow chemistry setups .
  • Solvent recovery : Implement green solvents (e.g., cyclopentyl methyl ether) to minimize waste .
  • Crystallization-induced diastereomer resolution : Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.